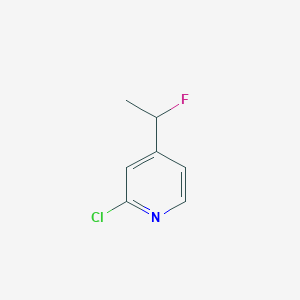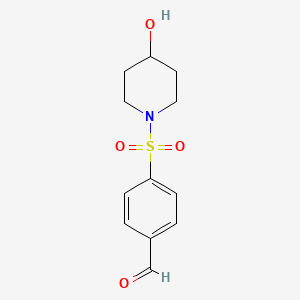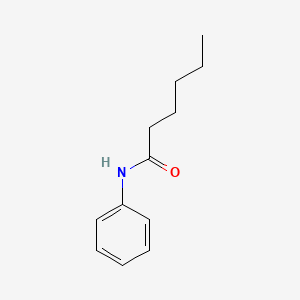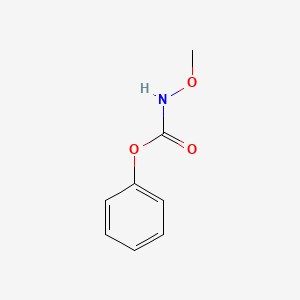
Phenyl methoxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl methoxycarbamate can be synthesized through several methods. One common synthetic route involves the reaction of phenyl isocyanate with methanol in the presence of a catalyst. The reaction proceeds as follows:
C6H5NCO+CH3OH→C6H5NHCOOCH3
This reaction typically requires mild conditions, such as room temperature and atmospheric pressure, making it relatively straightforward to perform in a laboratory setting.
Industrial Production Methods
In an industrial context, the production of methoxy-carbamic acid phenyl ester may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Phenyl methoxycarbamate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenol and methoxy-carbamic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenol and methoxy-carbamic acid.
Reduction: Phenylamine and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Phenyl methoxycarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methoxy-carbamic acid phenyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenyl methoxycarbamate can be compared with other carbamate esters, such as:
Ethoxy-carbamic acid phenyl ester: Similar structure but with an ethoxy group instead of a methoxy group.
Methoxy-carbamic acid methyl ester: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific combination of a methoxy group and a phenyl group, which imparts distinct chemical properties and reactivity compared to other carbamate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, a useful biochemical probe, and a potential drug intermediate. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.
Properties
CAS No. |
85989-62-4 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
phenyl N-methoxycarbamate |
InChI |
InChI=1S/C8H9NO3/c1-11-9-8(10)12-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI Key |
WCMDBGGJBGZLDL-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[n-(Dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8749424.png)
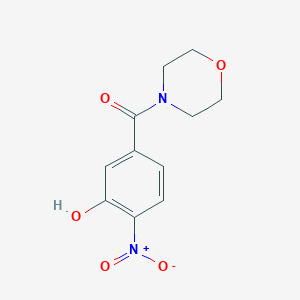
![Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B8749432.png)
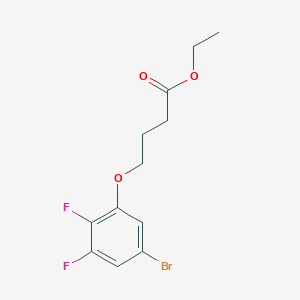
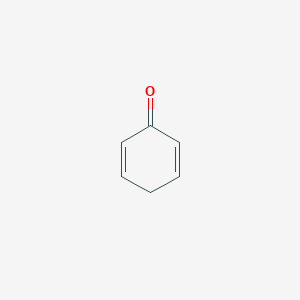
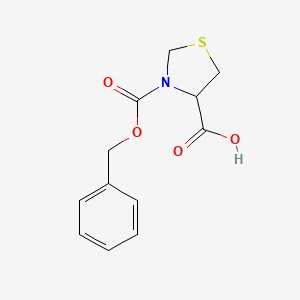
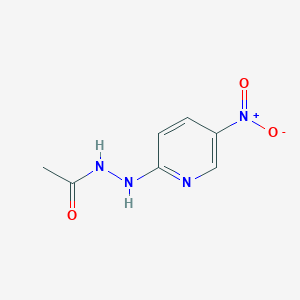
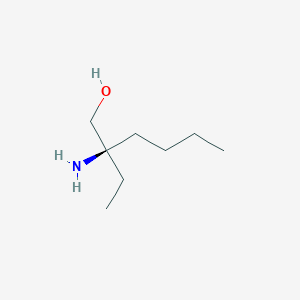
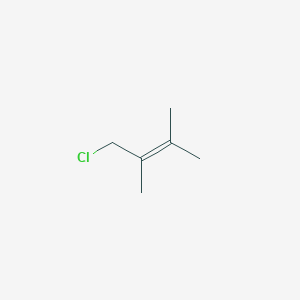
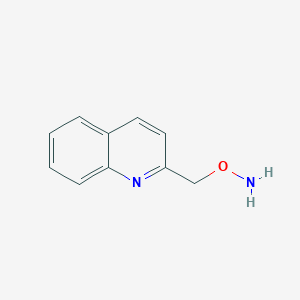
![BenzaMide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(3-chlorophenyl)Methyl]-](/img/structure/B8749489.png)
